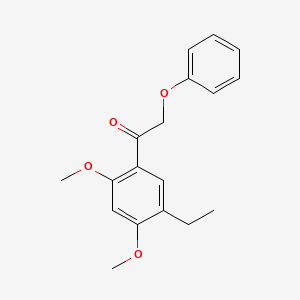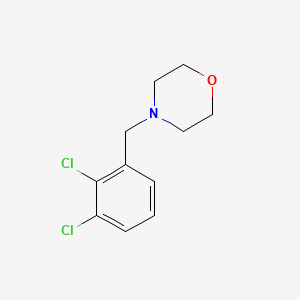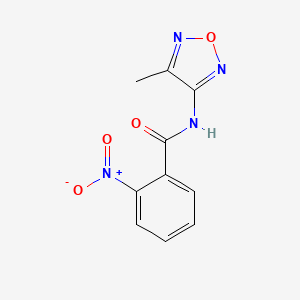![molecular formula C12H18N2O3S B5860849 1-({[(tert-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene](/img/structure/B5860849.png)
1-({[(tert-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(tert-Butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene is an organic compound with the molecular formula C12H18N2O3S It is characterized by the presence of a sulfonyl group, a tert-butylamino group, and a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(tert-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-({[(tert-Butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-({[(tert-Butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-({[(tert-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
- 1-({[(Butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene
- 1-({[(tert-Butylamino)carbonyl]amino}sulfonyl)-4-methoxybenzene
- 1-({[(tert-Butylamino)carbonyl]amino}sulfonyl)-4-fluorobenzene
Comparison: 1-({[(tert-Butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene is unique due to the presence of the tert-butylamino group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that may have different substituents, leading to variations in reactivity and biological activity.
Propriétés
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPVKYFROQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B5860770.png)
![4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine](/img/structure/B5860778.png)
![1-(2-Ethoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine](/img/structure/B5860782.png)
![1-(3,4-Dimethylphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5860816.png)

![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)

![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
